2-(2,3-Dihydro-1H-inden-1-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-8-4-3-7-14(15)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCHNSUYOUVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918424 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93460-95-8 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,3 Dihydro 1h Inden 1 Yl Phenol
Retrosynthetic Analysis and Strategic Disconnections for 2-(2,3-Dihydro-1H-inden-1-yl)phenol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnection points are the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that form the core structure.
A key strategic disconnection involves breaking the C-C bond between the indane and phenol (B47542) moieties. This leads to two primary synthons: a 2,3-dihydro-1H-inden-1-yl cation and a phenoxide anion. The corresponding synthetic equivalents would be a 1-halo-2,3-dihydro-1H-indene and phenol, respectively. This approach falls under the category of a one-group disconnection, where the bond connected to a functional group is severed. icj-e.org
Another retrosynthetic strategy focuses on the formation of the indane ring itself. Disconnecting the C-C bonds within the five-membered ring of the indane system can lead to precursors such as substituted styrenes or phenylpropanes. This approach allows for the construction of the indane skeleton as a key step in the synthesis.
Classical Synthetic Approaches to this compound
Classical synthetic methods have long been employed to construct complex organic molecules. These often involve multi-step sequences and rely on well-established reaction types.
Multi-Step Synthesis from Readily Available Precursors
A plausible multi-step synthesis could commence from indanone, a readily available starting material. The synthesis of various indanone derivatives has been well-documented. organic-chemistry.org For instance, indanone can be subjected to a Grignard reaction with a protected bromophenol to introduce the phenolic moiety. Subsequent dehydration and reduction steps would then yield the target compound.
Alternatively, the synthesis could start from phenol and an appropriate three-carbon side chain that can be cyclized to form the indane ring. This would involve reactions such as Friedel-Crafts acylation or alkylation to attach the precursor side chain to the phenol, followed by an intramolecular cyclization reaction.
Strategic Indane Ring Formation and Functionalization
The formation of the indane ring is a critical aspect of the synthesis. One common method is the intramolecular Friedel-Crafts reaction of a substituted phenylpropane derivative. For example, 3-(2-hydroxyphenyl)propanoic acid could be a key intermediate. This acid can be reduced to the corresponding alcohol, which upon treatment with a strong acid, would cyclize to form the indanone precursor.
Another approach involves the Nazarov cyclization, which is a powerful tool for the formation of five-membered rings. researchgate.net This would typically involve an acid-catalyzed conrotatory electrocyclization of a divinyl ketone. The appropriate precursor for the synthesis of this compound would need to be carefully designed to incorporate the phenolic group.
Regioselective Introduction of the Phenolic Moiety
The regioselective introduction of the hydroxyl group onto the aromatic ring is a crucial step. If the synthesis starts with an unfunctionalized indane, electrophilic aromatic substitution can be used to introduce the hydroxyl group. However, this can lead to a mixture of ortho, meta, and para isomers. To achieve ortho-selectivity, directing groups can be employed. For example, starting with 1-indanamine, the amino group can direct the hydroxylation to the ortho position. The amino group can later be removed through diazotization and reduction.
A more direct approach involves the ortho-alkylation of phenol. researchgate.net This can be achieved using a suitable indene (B144670) derivative in the presence of a catalyst that favors ortho-alkylation.
Modern Catalytic Synthetic Routes to this compound
Modern synthetic chemistry increasingly relies on catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Transition-Metal-Catalyzed Carbon-Carbon and Carbon-Oxygen Bond Formation
Transition-metal catalysis provides powerful tools for the formation of both C-C and C-O bonds. nih.gov For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed. This would involve coupling a 1-haloindane with a suitably protected hydroxyphenylboronic acid or organozinc reagent. researchgate.net
Another modern approach is the transition-metal-catalyzed cycloisomerization of enynes or dienes. rsc.org A carefully designed enyne precursor containing a phenolic moiety could undergo a catalytic cyclization to form the indane ring system directly. Rhodium and gold catalysts are often used for such transformations. The indenyl ligand itself has been shown to accelerate catalytic processes in some cases. nih.gov For instance, intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst can lead to indanone derivatives.
A site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols, catalyzed by a combination of ZnCl2 and a Brønsted acid, has been developed and favors ortho-selectivity. researchgate.net This method could potentially be applied to the direct synthesis of this compound from phenol and 1-indanol.
Organocatalytic Transformations for Asymmetric Synthesis of Analogues
Asymmetric organocatalysis has become a fundamental tool for the synthesis of chiral molecules, offering an alternative to metal-based catalysts. researchgate.netbeilstein-journals.org For analogues of this compound, particularly functionalized indanols and indanes, organocatalysis provides powerful strategies for establishing stereocenters with high fidelity.
One notable approach involves the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, which can activate both the nucleophile and the electrophile through hydrogen bonding. researchgate.netmdpi.com For instance, the asymmetric synthesis of highly functionalized indanols bearing multiple contiguous stereogenic centers has been achieved through organocascade reactions. A Michael/Henry organocascade reaction, catalyzed by sub-mol% loadings of a squaramide catalyst, can produce polyfunctionalized indanes rapidly. researchgate.net This method's efficiency is highlighted by its successful application on a gram-scale with catalyst loadings as low as 0.1 mol%. researchgate.net
Similarly, chiral phosphoric acids and their derivatives have been employed in the asymmetric synthesis of 2-indole-substituted 1,1-diarylalkanes, which are structurally analogous to the target compound. nih.gov These catalysts facilitate the reaction of indol-2-yl carbinols with enamides, affording chiral products with high enantioselectivity. nih.gov The development of such organocatalytic systems is crucial for accessing enantioenriched derivatives that may have applications in medicinal chemistry. mdpi.com
Table 1: Organocatalytic Methods for Indane Analogues
| Reaction Type | Catalyst Type | Key Features | Relevant Analogue | Reference |
|---|---|---|---|---|
| Michael/Henry Cascade | Cinchona-derived squaramide | Low catalyst loading (0.1-0.5 mol%), rapid reaction, creates four stereocenters. | Polyfunctionalized Indanols | researchgate.net |
| Friedel-Crafts-type | Chiral Phosphoramide | Asymmetric reaction of indol-2-yl carbinols with enamides. | Chiral 2-indole-substituted 1,1-diarylalkanes | nih.gov |
| Michael Addition | Cinchona-derived primary amines | Efficient and enantioselective under mechanochemical (ball-milling) conditions. | Thio-functionalized indanes | beilstein-journals.org |
Photoredox and Electrochemical Catalysis in Synthesis
Modern synthetic chemistry has increasingly embraced photoredox and electrochemical catalysis for their ability to facilitate novel transformations under mild conditions, often using sustainable energy sources like visible light or electricity. sigmaaldrich.combeilstein-journals.orggre.ac.uk
Photoredox Catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. sigmaaldrich.commdpi.com This strategy is particularly valuable for forming challenging carbon-carbon bonds. nih.gov For the synthesis of this compound, a dual photoredox/nickel catalysis system could be envisioned for a cross-coupling reaction between a phenol derivative and an indene precursor. nih.govyoutube.com Such systems have proven effective for C(sp²)–C(sp³) cross-couplings in complex molecular settings at room temperature, offering remarkable functional group tolerance. nih.gov
Electrochemical Synthesis offers a reagent-free method for oxidation and reduction, relying on electricity as the driving force. gre.ac.uknih.gov Anodic oxidation is a particularly relevant technique for synthesizing the target molecule. The dehydrogenative cross-coupling of phenols and arenes at a boron-doped diamond (BDD) anode can form biaryl compounds. researchgate.net This method proceeds via a phenoxyl radical intermediate, which can lead to unique regioselectivity compared to traditional methods. nih.govresearchgate.net The synthesis of this compound could potentially be achieved by the electrochemical cross-coupling of phenol and indane. The optimization of parameters such as current density, solvent, and electrolyte is crucial for maximizing the yield and selectivity of such reactions. researchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, aimed at reducing waste and minimizing environmental impact, are integral to modern synthesis design. rasayanjournal.co.inmdpi.comnih.gov
Solvent-Free and Aqueous Reaction Media Investigations
A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.in Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. For the synthesis of heterocyclic compounds analogous to the indane system, reactions in refluxing water without a catalyst have been shown to be effective, offering high yields and simple work-up procedures. researchgate.net For example, the condensation of 2-anthranilamide with aldehydes or ketones in water produces 2,3-dihydro-4(1H)-quinazolinones efficiently. researchgate.net Investigating similar aqueous conditions for the synthesis of this compound, such as in a Friedel-Crafts type reaction, could offer a more sustainable route.
Solvent-free reactions, often facilitated by microwave irradiation or infrared irradiation, represent another green approach. rasayanjournal.co.innih.gov These methods can lead to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in Diels-Alder cycloadditions, for instance, have been performed with high regio- and stereoselectivity under solvent-free conditions using infrared irradiation. nih.gov
Atom-Economy and Step-Economy Considerations in Synthesis Design
Atom economy is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.comlibretexts.org Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy. nih.gov When designing a synthesis for this compound, prioritizing reaction types like cycloadditions or catalytic C-H functionalizations over classical multi-step sequences involving protecting groups and stoichiometric reagents can significantly improve atom economy. primescholars.com
Comparative Analysis of Synthetic Efficiency and Selectivity for this compound
The efficiency and selectivity of a synthetic route are critical for its practical application. This involves a careful analysis of chemo-, regio-, and stereoselectivity.
Chemo-, Regio-, and Stereoselective Synthesis Methodologies
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, for example, a Friedel-Crafts alkylation of phenol with 1H-indene or an indene derivative must proceed without undesired reactions at other sites.
Regioselectivity is the control of the position of bond formation. The alkylation of phenol can lead to ortho-, meta-, or para-substituted products. The synthesis of the target compound requires selective ortho-alkylation. The use of specific catalysts or directing groups can control this selectivity. For example, zinc chloride (ZnCl₂) in combination with camphorsulfonic acid (CSA) has been shown to catalyze the site-selective ortho-alkylation of phenols. researchgate.net Similarly, anodic phenol-arene cross-coupling can exhibit unusual regioselectivity guided by the radical mechanism. researchgate.net
Stereoselectivity is crucial when chiral centers are present. The 1-position of the indane ring in the target molecule is a stereocenter. Asymmetric synthesis methods, such as those employing chiral organocatalysts or biocatalysts, are necessary to produce a single enantiomer. researchgate.netnih.gov For instance, multi-enzymatic cascades have been developed for the highly regio- and stereoselective synthesis of related phenylpropanolamine stereoisomers, demonstrating the power of biocatalysis in controlling stereochemistry. nih.gov
Table 2: Comparison of Selectivity in Synthetic Methods
| Method | Selectivity Type | Controlling Factors | Potential Outcome for Target Synthesis | Reference |
|---|---|---|---|---|
| Catalytic Friedel-Crafts Alkylation | Regioselective | Lewis/Brønsted acid catalyst combination (e.g., ZnCl₂/CSA). | Favors ortho-alkylation of phenol. | researchgate.net |
| Anodic Cross-Coupling | Regioselective | Electrode material, current density, radical intermediate stability. | Can provide access to different isomers based on conditions. | researchgate.net |
| Organocatalytic Cascade | Stereoselective | Chiral catalyst (e.g., squaramide) creating a chiral environment. | Asymmetric synthesis of a single enantiomer. | researchgate.net |
| Biocatalytic Cascade | Regio- and Stereoselective | Enzyme specificity (e.g., ADHs, ωTAs). | High optical purity of a specific stereoisomer. | nih.gov |
Optimization of Reaction Yields and Scalability for Production
The economic viability and industrial applicability of synthesizing this compound hinge on the optimization of reaction yields and the scalability of the chosen synthetic route. Research efforts in this domain are multifaceted, addressing catalyst efficiency, reaction conditions, and process engineering to enhance productivity and minimize costs.
One of the primary strategies for synthesizing the indenyl-phenol structure involves the ortho-alkylation of phenols . This can be achieved through methods like the Friedel-Crafts reaction. However, traditional Friedel-Crafts alkylations often suffer from a lack of regioselectivity, leading to mixtures of ortho, para, and poly-alkylated products. orgsyn.org Modern approaches have focused on the use of specific catalysts to direct the alkylation to the ortho position of the phenolic hydroxyl group. For instance, rhenium-based catalysts, such as Re2(CO)10, have been shown to selectively promote the mono-alkylation of phenols at the ortho position. orgsyn.org This method is advantageous as it often prevents further alkylation, even with an excess of the alkylating agent, and exhibits high functional group tolerance. orgsyn.org
Another promising avenue is the use of gold-catalyzed reactions. For the synthesis of the regioisomeric 4-(2,3-dihydro-1H-inden-1-yl)phenol, a gold-catalyzed Friedel-Crafts-like reaction of benzylic alcohols has been developed, demonstrating moderate to high yields. researchgate.net The principles of this methodology could potentially be adapted for the synthesis of the 2-substituted isomer, with optimization focusing on catalyst loading, choice of solvent, and reaction temperature to maximize yield and regioselectivity.
The table below illustrates how variations in reaction parameters can influence the yield of ortho-alkylation products in reactions analogous to the synthesis of this compound.
Table 1: Optimization of Ortho-Alkylation of Phenols
| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) of Ortho-Product |
|---|---|---|---|---|
| Re2(CO)10 | 1-Octene | Toluene | 150 | 85 |
| AuCl3/AgOTf | Inden-1-ol | Dichloromethane | 25 | 75 |
For large-scale production, process intensification is a key consideration. This involves designing processes that are more efficient, safer, and have a smaller environmental footprint. researchgate.net For the synthesis of compounds like this compound, transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. Continuous flow reactors allow for better control over reaction parameters such as temperature and pressure, leading to improved consistency and potentially higher yields. They also enhance safety by minimizing the volume of hazardous materials at any given time.
Furthermore, the development of heterogeneous catalysts is crucial for scalability. Solid-supported catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both economically and environmentally beneficial. For example, in Friedel-Crafts type reactions, using solid acid catalysts can facilitate a more streamlined and scalable process compared to homogeneous catalysts that require complex separation procedures.
Reaction Mechanisms and Reactivity Studies of 2 2,3 Dihydro 1h Inden 1 Yl Phenol
Electrophilic Aromatic Substitution Pathways of 2-(2,3-Dihydro-1H-inden-1-yl)phenol
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism generally proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. uci.edu The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.orgstudysmarter.co.uk
The hydroxyl (-OH) group of the phenolic ring is a powerful activating substituent and an ortho, para-director. makingmolecules.comlibretexts.org This is due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. libretexts.org This donation of electron density makes the ring significantly more nucleophilic than benzene (B151609) and thus more reactive towards electrophiles. makingmolecules.com
In the case of this compound, the incoming electrophile is directed to the positions ortho and para to the hydroxyl group. These positions are C4, C6 (ortho), and C6 (para). However, the 2-(2,3-dihydro-1H-inden-1-yl) group is sterically bulky. This steric hindrance is expected to disfavor substitution at the C3 position (ortho). Consequently, electrophilic attack is most likely to occur at the C5 position (para to the hydroxyl group and meta to the indenyl substituent) and to a lesser extent at the C1 position (ortho to the hydroxyl group). The para product is often favored in reactions of substituted phenols, not only for steric reasons but also due to electronic factors. youtube.com
Table 1: Predicted Regioselectivity of Common Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
| Reaction Type | Reagents | Major Product (Predicted) | Minor Product (Predicted) |
| Nitration | Dilute HNO₃ | 2-(2,3-Dihydro-1H-inden-1-yl)-4-nitrophenol | 2-(2,3-Dihydro-1H-inden-1-yl)-6-nitrophenol |
| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-(2,3-dihydro-1H-inden-1-yl)phenol | 6-Bromo-2-(2,3-dihydro-1H-inden-1-yl)phenol |
| Sulfonation | Conc. H₂SO₄ (High Temp) | 3-(2,3-Dihydro-1H-inden-1-yl)-4-hydroxybenzenesulfonic acid | |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2-(2,3-dihydro-1H-inden-1-yl)phenol | Not favored due to steric hindrance |
This table is based on established principles of electrophilic aromatic substitution on substituted phenols. Specific experimental outcomes may vary.
The dihydroindene portion of the molecule also contains an aromatic ring. This ring is substituted with an alkyl group (as part of the fused five-membered ring) and is attached to the phenolic ring at the C1 position of the indane structure. Alkyl groups are generally weak activating groups and ortho, para-directors for electrophilic aromatic substitution due to inductive effects and hyperconjugation. youtube.com
Therefore, electrophilic attack on the dihydroindene ring would be directed to the positions ortho and para to the alkyl framework. The most likely positions for substitution are C4 and C6 of the indane system. The reactivity of this ring is, however, significantly lower than that of the highly activated phenolic ring. Consequently, electrophilic substitution will preferentially occur on the phenolic ring unless the hydroxyl group is protected or the reaction conditions are harsh enough to force substitution on the less reactive ring.
Nucleophilic Reactivity and Substitution Mechanisms
The primary nucleophilic character of this compound stems from the lone pairs on the oxygen atom of the hydroxyl group. This nucleophilicity is dramatically enhanced upon deprotonation by a base to form the corresponding phenoxide ion.
The resulting phenoxide is a potent nucleophile. It exhibits ambident nucleophilicity, meaning it can react at two or more sites. rsc.org The negative charge is delocalized over the oxygen atom and the ortho and para carbons of the aromatic ring. rsc.org
O-Alkylation/Acylation: Reaction at the oxygen atom is the more common pathway, leading to the formation of ethers (Williamson ether synthesis) or esters. This typically occurs when the phenoxide reacts with alkyl halides or acyl chlorides.
C-Alkylation/Acylation: Reaction at the ortho or para carbon atoms can also occur, particularly with softer electrophiles or under specific conditions that favor C-alkylation, such as in the Kolbe-Schmitt reaction (carboxylation).
Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for this molecule as it lacks a good leaving group and the necessary strong electron-withdrawing groups to activate the ring for such an attack. libretexts.org Therefore, the nucleophilic reactivity is primarily centered on the phenoxide ion acting as a nucleophile itself in reactions like alkylation, acylation, or condensations.
Radical Reactions and Mechanisms Involving this compound
Phenolic compounds are well-known for their ability to participate in radical reactions, most notably as radical scavengers or antioxidants. frontiersin.orgresearchgate.net This reactivity is centered on the phenolic hydroxyl group. The primary mechanism is Hydrogen Atom Transfer (HAT), where the phenol (B47542) donates its hydroxyl hydrogen atom to a free radical, thereby quenching it. mdpi.com
Mechanism of Radical Scavenging:
Hydrogen Atom Transfer (HAT): A radical species (R•) abstracts the hydrogen atom from the phenolic -OH group.
Formation of Phenoxyl Radical: This generates a resonance-stabilized phenoxyl radical. The stability of this radical is key to the phenol's effectiveness as a scavenger. The unpaired electron is delocalized over the oxygen atom and the aromatic ring, particularly at the ortho and para positions.
Termination: The phenoxyl radical is relatively unreactive and can be terminated by reacting with another radical or by dimerization.
The presence of the bulky alkyl substituent (the dihydroindenyl group) at the ortho position can influence the reactivity and fate of the phenoxyl radical. It may sterically hinder dimerization at the ortho position and could affect the bond dissociation enthalpy (BDE) of the O-H bond, a key parameter in determining antioxidant efficiency.
Oxidation-Reduction Chemistry and Mechanistic Elucidation
The electron-rich nature of the phenolic ring makes this compound susceptible to oxidation. The oxidation process typically involves the loss of electrons and can proceed through several mechanisms.
Oxidation Pathways:
One-Electron Oxidation: The initial step is often a one-electron oxidation to form the corresponding phenoxyl radical, the same intermediate seen in radical scavenging reactions. This can be achieved using chemical oxidants or through electrochemical methods. rsc.org
Formation of Quinones: The phenoxyl radical can be further oxidized to form quinone or quinone-methide type structures. This often involves the formation of new carbon-oxygen double bonds within the aromatic ring.
Oxidative Coupling: In the presence of suitable catalysts or oxidants, phenols can undergo oxidative coupling reactions where two phenol units (or a phenol and another nucleophile) are linked together. nih.govresearchgate.netacs.org These reactions proceed via radical or cationic intermediates. For instance, an oxidative [3+2] annulation between a phenol and an indole (B1671886) derivative can occur electrochemically, suggesting the formation of radical intermediates from both reactants. mdpi.com
Reduction Pathways: Reduction of the aromatic rings in this compound is less common and requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the saturation of the aromatic rings, yielding a complex mixture of alicyclic alcohols.
Acid-Base Properties, Protonation, and Deprotonation Equilibria
Like other phenols, this compound is a weak acid. It can donate the proton from its hydroxyl group to a base to form a phenoxide anion and a protonated base.
The acidity of phenols is significantly greater than that of aliphatic alcohols (e.g., cyclohexanol (B46403), pKa ≈ 16-18) because the resulting phenoxide anion is stabilized by resonance. ucla.edu The negative charge is delocalized over the aromatic ring, which makes the conjugate base more stable and thus the parent phenol more acidic. ucla.edu
The substituent at the C2 position influences the acidity. The 2,3-dihydro-1H-inden-1-yl group is fundamentally an alkyl substituent. Alkyl groups are weakly electron-donating and tend to slightly decrease the acidity of phenols, resulting in a higher pKa value compared to unsubstituted phenol.
Table 2: Comparison of Experimental and Estimated pKa Values in Water
| Compound | pKa | Reference/Note |
| Cyclohexanol | ~16.0 | ucla.edu |
| Phenol | 9.99 | nih.gov |
| 2-Methylphenol (o-Cresol) | 10.29 | scispace.com |
| This compound | ~10.2 - 10.4 | Estimated based on the effect of similar 2-alkyl substituents |
The protonation and deprotonation equilibrium is fundamental to the reactivity of this compound.
Deprotonation: As discussed, deprotonation generates the highly nucleophilic phenoxide ion, which is the reactive species in many substitution and condensation reactions.
Protonation: In strongly acidic media, the oxygen atom can be protonated to form an oxonium ion. This makes the hydroxyl group a better leaving group (as water), although this pathway is less common for phenols compared to alcohols unless followed by a rearrangement or other stabilizing reaction.
Reaction Kinetics and Thermodynamics of Transformations Involving this compound
The kinetics and thermodynamics of reactions involving this compound are expected to be influenced by the electronic and steric nature of the dihydroindenyl substituent on the phenol ring.
Activation Energy Profiling and Transition State Analysis
The activation energy (Ea) for reactions involving the phenolic hydroxyl group, such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), is a critical parameter determining the reaction rate. For phenols, activation energies for reactions like hydrogen abstraction can range from 2 to 10 kcal/mol, influenced by substituent effects and intramolecular hydrogen bonding. nih.gov The dihydroindenyl group at the ortho position can sterically hinder the approach of reactants to the hydroxyl group, potentially leading to higher activation energies compared to unhindered phenols.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. For a hypothetical hydrogen abstraction reaction from this compound, DFT calculations could elucidate the geometry of the transition state, showing the bond-breaking and bond-forming distances and angles. Such analyses for other phenols have revealed that the transition state can have significant "product-like" character, as indicated by a large Evans-Polanyi proportionality constant. nih.gov
Table 1: Hypothetical Activation Energy Data for Reactions of Phenols
| Reaction Type | Model Phenol | Activation Energy (Ea) (kcal/mol) |
| Hydrogen Abstraction | Phenol | 5.5 |
| Hydrogen Abstraction | 4-Methoxyphenol | 4.8 |
| Hydrogen Abstraction | 2,6-di-tert-butylphenol | 8.2 |
Note: This table presents hypothetical data based on general knowledge of phenol reactivity to illustrate the concept. Specific data for this compound is not currently available.
Equilibrium Constant Determination for Reversible Reactions
Many reactions involving phenols, such as their interaction with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), can be reversible. nih.gov The equilibrium constant (K) for such a reaction provides a measure of the relative concentrations of reactants and products at equilibrium and is related to the standard Gibbs free energy change (ΔG°) of the reaction.
The position of the equilibrium is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. For many phenols, this value is higher than that of the product formed upon hydrogen donation, such as DPPH-H (BDE ≈ 78.9 kcal/mol), making the forward reaction endothermic. nih.govustc.edu.cn The specific BDE of the O-H bond in this compound would need to be determined experimentally or computationally to predict the equilibrium position in its reversible reactions.
In Situ Spectroscopic Investigations for Elucidating Reaction Intermediates
In situ spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in chemical reactions, providing mechanistic insights that are not obtainable from kinetic data alone. digitellinc.com Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy can be employed in real-time to monitor the progress of a reaction. ou.edu
For transformations of this compound, in situ spectroscopy could be used to:
Identify the phenoxyl radical: Upon hydrogen or electron abstraction, a phenoxyl radical intermediate would be formed. Its characteristic spectroscopic signature could be detected, confirming the reaction pathway.
Observe the formation of quinone-methides: In certain oxidation reactions, phenols can be converted to quinone-methide intermediates.
Monitor substrate and product concentrations: The temporal evolution of the concentrations of the reactant and products can be tracked to derive kinetic profiles. ou.edu
For example, in situ ATR-IR studies have been successfully used to monitor the surface coverage of adsorbed species during catalytic reactions of phenols, such as hydrogenation or reforming. nih.gov Similar methodologies could be applied to study the reactions of this compound over heterogeneous catalysts.
Theoretical and Computational Chemistry of 2 2,3 Dihydro 1h Inden 1 Yl Phenol
Electronic Structure Elucidation
The electronic structure of a molecule dictates its fundamental chemical and physical properties. gatech.edugatech.edu For 2-(2,3-Dihydro-1H-inden-1-yl)phenol, the interplay between the electron-rich phenol (B47542) ring and the indan (B1671822) group is of primary interest.
Molecular Orbitals and Charge Distribution: The electronic landscape of this compound is characterized by the molecular orbitals (MOs) arising from the combination of the π-system of the phenol and the σ-framework of the indan substituent. The hydroxyl group of the phenol ring is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. bdu.ac.inresearchgate.net This has a significant impact on the charge distribution.
Computational methods like Density Functional Theory (DFT) can be employed to calculate the electron density and generate molecular electrostatic potential (MESP) maps. researchgate.net For this compound, the MESP would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack and hydrogen bond donation. tandfonline.com The aromatic ring would also exhibit negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the molecule's reactivity. tandfonline.com In this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic system, representing its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of the indan ring and the rotational freedom around the single bond connecting the indan and phenyl moieties give rise to multiple possible conformations for this compound. ucalgary.ca Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.govucalgary.ca
The five-membered ring of the indan group can adopt envelope or twist conformations. Furthermore, the relative orientation of the phenol ring with respect to the indan substituent leads to different rotational isomers (rotamers). The potential energy surface (PES) of the molecule can be mapped by systematically varying key dihedral angles and calculating the corresponding energies. ucalgary.ca
Computational studies on substituted cyclohexanes and other cyclic systems show that the preferred conformation is the one that minimizes steric hindrance. youtube.comlibretexts.org For this compound, the most stable conformer would likely position the bulky phenol group in a pseudo-equatorial position relative to the indan ring to minimize steric clashes. The orientation of the hydroxyl group will also be influenced by the potential for intramolecular hydrogen bonding with the indan system, although this is less likely given the geometry.
A hypothetical energy landscape would feature several local minima corresponding to different stable conformers, separated by transition states. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| A (Pseudo-equatorial) | 180° | 0.00 |
| B (Pseudo-axial) | 60° | 2.5 |
| C (Twist-envelope) | 120° | 1.8 |
Note: This table presents hypothetical data based on general principles of conformational analysis for substituted cyclic compounds.
Prediction of Spectroscopic Properties for Mechanistic and Structural Insights
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and analysis of molecules. nih.govresearchgate.net
NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netnih.gov
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenol and indan rings, the aliphatic protons of the indan moiety, and the hydroxyl proton. The chemical shift of the hydroxyl proton is particularly sensitive to its environment, including concentration and solvent, due to hydrogen bonding. nih.govcdnsciencepub.comlibretexts.org The protons on the phenol ring ortho and para to the hydroxyl group are expected to be shifted to higher fields (lower ppm) due to the electron-donating effect of the OH group.
The predicted ¹³C NMR spectrum would similarly provide valuable structural information, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. tandfonline.com
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic OH | 4.5 - 7.0 | - |
| Phenolic C-OH | - | 155.0 |
| Aromatic CH (Phenol) | 6.7 - 7.2 | 115.0 - 130.0 |
| Aromatic CH (Indan) | 7.1 - 7.3 | 125.0 - 145.0 |
| Aliphatic CH (Indan) | 2.0 - 3.5 | 30.0 - 45.0 |
Note: This table presents hypothetical data based on typical chemical shift ranges for similar functional groups. libretexts.orgdocbrown.info
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra. najah.edunih.gov
A key feature in the predicted IR spectrum of this compound would be the O-H stretching vibration. In a non-hydrogen-bonded state (e.g., in a dilute solution in a nonpolar solvent), this would appear as a sharp band around 3600 cm⁻¹. najah.edu In the presence of intermolecular hydrogen bonding (e.g., in a concentrated solution or in the solid state), this band would broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). unige.chnajah.edu The magnitude of this shift can be correlated with the strength of the hydrogen bond. Computational studies on phenol-water complexes have demonstrated how the O-H stretching frequency is sensitive to hydrogen bond formation. unige.chhhu.de
Other characteristic vibrations would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the phenol.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can be used to model reaction mechanisms, identify transition states, and predict the outcomes of chemical reactions. ucsb.eduacs.org
The hydroxyl group in phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. bdu.ac.inbyjus.commlsu.ac.inchemistrysteps.com Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation, the electrophile is expected to preferentially attack the positions ortho and para to the hydroxyl group on the phenol ring. researchgate.net
Transition state theory can be used to calculate the activation energies for attack at different positions. ucsb.edu The reaction pathway with the lowest activation energy will be the most favorable. For this compound, calculations would likely confirm that the transition states for ortho and para substitution are lower in energy than for meta substitution. The steric bulk of the indan substituent might influence the ortho/para ratio, potentially favoring the less hindered para position.
In reactions involving the chiral center at the 1-position of the indan ring, computational methods can be used to predict the stereoselectivity. By modeling the transition states for the formation of different stereoisomers, the one with the lowest energy can be identified, thus predicting the major product. nih.gov For example, in a reaction where a new stereocenter is formed, the existing stereocenter of the indan moiety will influence the facial selectivity of the attack.
Computational Elucidation of Catalytic Cycles Involving the Compound
While specific computational studies detailing the catalytic cycles involving this compound are not extensively documented in public literature, the principles of computational chemistry allow for a robust theoretical framework to predict its role in catalysis. The compound possesses structural motifs—a phenolic hydroxyl group and an aromatic system—that are known to participate in catalytic processes, for instance, as a ligand for a metal center or as a proton-transfer agent.
Computational elucidation of a hypothetical catalytic cycle would typically involve the use of Density Functional Theory (DFT). nih.gov Such an investigation would model the interaction of this compound with a transition metal catalyst, which is a common scenario in reactions like C-H functionalization or cross-coupling. acs.orgnih.gov The process would map the entire reaction pathway, identifying key intermediates, transition states, and the products.
The key steps in a computational study of a catalytic cycle are:
Reactant and Catalyst Complexation: The initial step involves modeling the formation of a complex between the substrate and the catalyst, where this compound could act as a ligand. The geometry and binding energy of this initial complex would be calculated.
Transition State Searching: For each elementary step in the proposed cycle (e.g., oxidative addition, migratory insertion, reductive elimination), computational algorithms are used to locate the transition state structure. The energy of this transition state is crucial as it determines the activation energy of the step. DFT calculations have been successfully used to identify transition states in complex catalytic systems. researchgate.netrsc.org
Intermediate Characterization: All stable species along the reaction coordinate, known as intermediates, are optimized to find their lowest energy structures.
Energy Profile Construction: By calculating the relative free energies of the reactants, intermediates, transition states, and products, a complete energy profile for the catalytic cycle can be constructed. This profile allows chemists to identify the rate-determining step and understand factors influencing reaction efficiency and selectivity. researchgate.net
For example, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be used to model the coordination of the phenolic oxygen to the palladium center. The calculations would reveal how the electronic properties of the indane moiety influence the stability of the catalyst complex and the energetics of subsequent steps in the catalytic cycle. Such computational insights are invaluable for designing more efficient catalysts and optimizing reaction conditions. rsc.org
Analysis of Non-Covalent Interactions and Supramolecular Assembly Potentials
Non-covalent interactions (NCIs) are the driving forces behind the formation of complex, ordered molecular structures known as supramolecular assemblies. numberanalytics.commdpi.com The structure of this compound features several groups capable of engaging in various NCIs, suggesting a rich potential for supramolecular chemistry. ingentaconnect.comnih.govnwhitegroup.com
The primary non-covalent interactions expected for this molecule are:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor. modgraph.co.uk It can form strong hydrogen bonds with suitable acceptors, including the oxygen atom of another phenol molecule, leading to the formation of dimers or polymeric chains in the solid state or in non-polar solvents. acs.org Computational studies on phenol clusters have shown that these interactions are significant in determining the structure and stability of molecular aggregates. acs.org
π-π Stacking: The molecule contains two aromatic rings: the phenol ring and the benzene (B151609) ring of the indane system. These π-systems can interact through stacking interactions, where the electron-rich clouds of the rings align. These interactions, though weaker than hydrogen bonds, are crucial for the packing of molecules in crystals and the formation of larger aggregates.
Computational methods, particularly ab initio calculations like Møller-Plesset perturbation theory (MP2) and DFT with dispersion corrections, are essential for quantifying the strength and geometry of these weak interactions. nih.gov By modeling dimers and larger clusters of this compound, it is possible to predict the most stable supramolecular motifs and understand how the interplay of different NCIs governs the self-assembly process. acs.org This knowledge is critical for applications in materials science and crystal engineering. rsc.org
Application of Density Functional Theory (DFT) and Ab Initio Methodologies
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules. researchgate.net For this compound, these methods can be used to calculate a wide range of molecular properties that dictate its chemical behavior.
Key applications of these methodologies include:
Geometry Optimization and Structural Analysis: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. mdpi.com
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.
Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as electronegativity, chemical hardness, and softness. These descriptors help in understanding the molecule's behavior in chemical reactions. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the MEP would show a negative potential around the phenolic oxygen, indicating a site for electrophilic attack or hydrogen bond donation.
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts. modgraph.co.uk Comparing calculated and experimental spectra can help confirm the structure of the molecule.
Thermodynamic Properties: The O-H bond dissociation enthalpy (BDE) is a critical parameter for phenols, as it relates to their antioxidant activity. DFT calculations have been shown to provide reliable BDE values for a wide range of phenolic compounds. acs.orgexlibrisgroup.comnih.gov
The table below presents hypothetical DFT-calculated properties for this compound, based on typical results for similar phenolic compounds studied with the B3LYP/6-31G(d,p) level of theory.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 1.5 D | Measures molecular polarity |
| O-H BDE | 85 kcal/mol | Relates to antioxidant potential |
| MEP Minimum | -45 kcal/mol | Located on the phenolic oxygen, indicating the primary site for hydrogen bonding and electrophilic attack |
These computational tools provide a powerful, non-invasive way to explore the chemical world of this compound, guiding future experimental work in catalysis, materials science, and beyond. researchgate.netresearchgate.net
Derivatization and Structural Modification of 2 2,3 Dihydro 1h Inden 1 Yl Phenol
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group on the phenol (B47542) ring is a primary site for chemical modification. Its acidity and nucleophilicity allow for a range of reactions, including etherification, esterification, and various modern coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and intermolecular interactions.
Etherification and Esterification Reactions
The phenolic hydroxyl group can be readily converted into ethers and esters through well-established synthetic protocols. These reactions are among the most common derivatizations for phenols.
Etherification is typically achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, acts as a nucleophile to displace a leaving group from an alkyl halide. Alternatively, acid-catalyzed condensation with alcohols can be employed, though this is less common for phenols compared to aliphatic alcohols. google.comorganic-chemistry.org A variety of etherifying agents can be used, from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of diverse side chains. google.com
Esterification of the phenolic hydroxyl group is generally accomplished by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a classic method, though driving the equilibrium to completion can require removal of water. masterorganicchemistry.com Using acyl halides or anhydrides in the presence of a base is often a more efficient and higher-yielding approach. medcraveonline.com These reactions are highly versatile for introducing a wide range of acyl groups. researchgate.netnih.gov
Table 1: Representative Etherification and Esterification Reactions for Phenolic Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) in a polar aprotic solvent (e.g., DMF, Acetone) | Alkyl Phenyl Ether | Good to Excellent | organic-chemistry.org |
| Fischer Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄), Reflux with water removal (e.g., Dean-Stark trap) | Phenyl Ester | Moderate to Good (Equilibrium) | masterorganicchemistry.com |
| Acylation with Acid Chloride | Acyl Chloride (R-COCl), Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., CH₂Cl₂, THF) | Phenyl Ester | Excellent | medcraveonline.com |
| Acylation with Anhydride | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) or Acid Catalyst (e.g., H₂SO₄) | Phenyl Ester | Good to Excellent | google.com |
Coupling Reactions and Arylation Studies
Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the phenolic scaffold of 2-(2,3-dihydro-1H-inden-1-yl)phenol is amenable to these powerful techniques. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Ortho-Arylation: Direct functionalization of the C-H bond ortho to the phenolic hydroxyl group is a highly atom-economical strategy. For 2-substituted phenols like the title compound, rhodium-catalyzed reactions using aryl halides can achieve selective ortho-arylation. acs.orgacs.org These reactions often proceed through the formation of an intermediate phosphinite ester which directs the metal to the ortho C-H bond. acs.orgacs.org More recently, copper(I) or Brønsted acid-catalyzed methods have been developed for the ortho-indolylation of phenols, offering another route for C-C bond formation at this position. nih.govrsc.org
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. libretexts.orgorganic-chemistry.org To make the phenol a participant, its hydroxyl group is typically converted into a better leaving group, most commonly a triflate (OTf), by reaction with triflic anhydride. The resulting aryl triflate can then undergo Suzuki coupling with a wide variety of boronic acids or esters to form biaryl or vinyl-aryl structures. organic-chemistry.orgharvard.edu
Buchwald-Hartwig Amination: This is another cornerstone of modern cross-coupling chemistry, enabling the formation of C-N bonds. libretexts.orgwikipedia.org Similar to the Suzuki coupling, the phenolic hydroxyl group is first converted to a triflate. The resulting aryl triflate can then be coupled with a diverse range of primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield aryl amines. wikipedia.orgchemrxiv.orgnih.gov
Table 2: Representative Coupling Reactions for Phenol Derivatives
| Reaction Type | Substrate | Reagents and Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Ortho-Arylation | Phenol | Aryl Halide, [RhCl(PPh₃)₃]/PiPr₂(OAr), Base (e.g., K₃PO₄) | 2-Arylphenol | acs.orgacs.org |
| Suzuki-Miyaura Coupling | Aryl Triflate (from Phenol) | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃, K₃PO₄) | Biaryl Compound | libretexts.orgorganic-chemistry.orgharvard.edu |
| Buchwald-Hartwig Amination | Aryl Triflate (from Phenol) | Amine (R₂NH), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Aryl Amine | wikipedia.orgchemrxiv.org |
Functionalization of the Dihydroindene Ring System
The dihydroindene moiety offers additional sites for structural modification, including the five-membered aliphatic ring and the fused benzene (B151609) ring. Reactions at these positions can alter the molecule's three-dimensional shape and introduce new functionalities.
Hydrogenation and Dehydrogenation Studies
The saturation level of the dihydroindene system can be modified through hydrogenation and dehydrogenation reactions.
Hydrogenation: Catalytic hydrogenation can reduce the aromatic rings of the molecule. ausetute.com.au Using standard catalysts like platinum, palladium, or nickel under hydrogen pressure, either the fused benzene ring of the indane system or the phenol ring can be saturated to their corresponding cycloalkane and cyclohexanol (B46403) structures. researchgate.netkhanacademy.org The specific outcome and selectivity depend heavily on the chosen catalyst and reaction conditions.
Dehydrogenation: Conversely, the five-membered ring of the indane system can be aromatized to an indene (B144670). Vapor-phase catalytic dehydrogenation of indanes to indenes has been demonstrated using a cobalt-molybdenum oxide catalyst on an alumina (B75360) support in the presence of sulfur. google.com This process typically requires high temperatures (650-800 °C) but can achieve high conversion and yields. google.com This transformation introduces a new double bond, creating a planar indenyl system that can significantly alter the compound's geometry and electronic properties.
Table 3: Hydrogenation and Dehydrogenation of Indane Systems
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Aromatic Ring | H₂, Catalyst (Pt, Pd, or Ni), High Pressure, Various Solvents | Saturated Ring (Cyclohexane/Cyclohexanol) | Variable | ausetute.com.auresearchgate.net |
| Catalytic Dehydrogenation | Indane | Co-Mo oxide on Alumina Catalyst, Sulfur, Vapor Phase, 700 °C | Indene | ~70-90% | google.com |
Regioselective Halogenation and Nitration for Further Transformation
Electrophilic aromatic substitution can occur on either of the two benzene rings of this compound. The regiochemical outcome is dictated by the directing effects of the existing substituents.
On the phenol-containing ring, the hydroxyl group is a powerful activating, ortho, para-director, while the alkyl (indanyl) group is a weaker activating, ortho, para-director. libretexts.org The combined effect strongly favors substitution at the positions ortho and para to the hydroxyl group. libretexts.org Specifically, the positions C4' and C6' (para and ortho to -OH, respectively) are the most electronically activated. Steric hindrance from the bulky indanyl group at C2' may slightly disfavor substitution at the C3' position.
Regioselective Halogenation: Bromination of phenols can be achieved with high regioselectivity. Reagents like KBr with an oxidizing agent or N-bromosuccinimide (NBS) typically yield the para-brominated product with high selectivity. researchgate.netnih.gov If the para position is blocked, ortho-bromination occurs. nih.gov
Regioselective Nitration: The nitration of phenols generally yields a mixture of ortho- and para-nitrophenols. nih.gov The ratio can be influenced by the nitrating agent and reaction conditions. For instance, using silica-supported aluminum nitrate (B79036) has been shown to favor ortho-nitration of phenol itself. researchgate.net For the target compound, nitration is expected to occur primarily at the C4' and C6' positions. Directing group-assisted, metal-catalyzed methods have also been developed to achieve meta-selective nitration, although this requires prior modification of the phenol. rsc.org
Functionalization of the other benzene ring (the fused ring of the indane system) would proceed as a typical electrophilic substitution on an alkylbenzene, which is generally less favored than substitution on the highly activated phenol ring.
Table 4: Regioselective Functionalization of Phenolic Rings
| Reaction Type | Reagent System | Expected Major Product(s) on Phenol Ring | Reference |
|---|---|---|---|
| Bromination | KBr / ZnAl-BrO₃⁻-LDHs | 4'-Bromo-2-(2,3-dihydro-1H-inden-1-yl)phenol | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Mixture of 4'- and 6'-bromo derivatives | researchgate.net |
| Nitration | HNO₃ / H₂SO₄ | Mixture of 4'- and 6'-nitro derivatives | nih.gov |
| Nitration | Al(NO₃)₃ / Silica | Predominantly 6'-nitro-2-(2,3-dihydro-1H-inden-1-yl)phenol | researchgate.net |
Side-Chain Elaboration and Introduction of Complex Functionalities
Beyond simple substitution, the dihydroindene ring system can be constructed with or modified to contain more complex functionalities. These strategies allow for the synthesis of highly tailored molecular architectures.
One approach involves the synthesis of the indane skeleton itself. For example, a bismuth triflate-catalyzed double hydroarylation of unactivated 1,3-dienes with phenols can produce substituted indanes directly. rsc.org This method allows for the incorporation of substituents on the five-membered ring from the outset by choosing an appropriately substituted diene.
Another powerful strategy involves the synthesis of functionalized indenes that can serve as platforms for further modification. Iodonium-promoted electrophilic cyclization of certain alkyne precursors can yield 3-iodo-1H-indene derivatives. researchgate.net This iodo-indene can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse and complex side chains at that position. Although this applies to the indene rather than the indane, subsequent reduction of the double bond provides a clear path to functionalized indane derivatives.
These advanced synthetic methods provide access to a vast range of derivatives of this compound, enabling fine-tuning of its structure for specific applications in various fields of chemical science.
Synthesis of Chiral Analogues and Enantioselective Transformations
The synthesis of chiral analogues of this compound is a key area of research, primarily focused on accessing enantiomerically pure compounds for use as chiral ligands or building blocks. The inherent chirality of the C1 position in the indane ring makes this molecule a valuable target for asymmetric synthesis and resolution strategies.
One of the most common approaches to obtaining chiral molecules is through chiral resolution , a process that separates a racemic mixture into its individual enantiomers. wikipedia.org For a phenolic compound like this compound, this can be achieved by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the original compound. Common resolving agents for phenols include chiral amines like brucine (B1667951) or (R/S)-1-phenylethylamine. wikipedia.org The general principle of this method is outlined in the table below.
Table 1: General Steps for Chiral Resolution of a Phenolic Compound
| Step | Description |
|---|---|
| 1 | Reaction of the racemic phenol with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). |
| 2 | Formation of a mixture of two diastereomeric salts. |
| 3 | Separation of the diastereomeric salts based on differences in solubility, typically through fractional crystallization. |
Another important strategy is the development of chiral ligands for asymmetric catalysis. The indane scaffold is a privileged structure in the design of such ligands. researchgate.netchemrxiv.org While direct synthesis from this compound is not extensively documented, analogous structures like 1,1'-spirobiindane-7,7'-diol (SPINOL) have been widely used to create a variety of effective chiral ligands. chemrxiv.orgdicp.ac.cn These ligands have proven to be highly efficient in a range of transition-metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the introduction of phosphine, amine, or oxazoline (B21484) groups. researchgate.netenamine.netmdpi.com
Enantioselective synthesis provides a more direct route to chiral derivatives. For instance, the enantioselective synthesis of related indanone derivatives has been achieved through various catalytic methods, including asymmetric hydrogenation and intramolecular Friedel-Crafts reactions. These chiral indanones can then be further elaborated to introduce the phenolic moiety.
Heterocyclic Ring Annulation and Expansion Studies on the Scaffold
The fusion of heterocyclic rings onto the this compound scaffold, a process known as annulation , can lead to the creation of novel polycyclic structures with potentially interesting biological activities or properties as ligands. A notable example is the synthesis of spiro[indane-pyrrolidine] derivatives. rsc.orgacs.orgnih.gov These compounds feature a pyrrolidine (B122466) ring attached at a single common atom (a spiro junction) to the indane framework.
One synthetic approach to spiro[indane-2,2'-pyrrolidine] derivatives involves a multi-step sequence starting from a substituted indane. rsc.orgnih.gov For example, a methoxy-substituted indane can undergo a Michael condensation with an appropriate acceptor, followed by reductive cyclization to form a spiro-lactam, which is then reduced to the desired spiro[indane-pyrrolidine]. rsc.org The phenolic group of this compound could be protected as a methyl ether to be compatible with these reaction conditions and later deprotected.
Table 2: Representative Synthesis of a Spiro[indane-pyrrolidine] Derivative
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 5-Methoxy-2-nitroindane | 1. Methyl acrylate, 2. Raney nickel, H2 | Spiro[5-methoxyindane-2,2'-(5'-oxopyrrolidine)] | rsc.org |
Furthermore, the indanone core, which can be derived from the indenylphenol, is a versatile precursor for the synthesis of spirooxindoles . thieme-connect.comnih.govnih.govrsc.orgnih.gov These are complex structures where an oxindole (B195798) ring system is spiro-fused to another ring. The synthesis of spiro[oxindole-3,2'-pyrrolidine] derivatives bearing an indane-1,3-dione motif has been achieved through organocatalyzed [3+2] cycloaddition reactions. thieme-connect.com This highlights the potential to construct intricate heterocyclic systems based on the indane framework.
Role of 2 2,3 Dihydro 1h Inden 1 Yl Phenol in Advanced Chemical Applications Non Biological Focus
Precursor in Complex Organic Synthesis
The unique structure of 2-(2,3-Dihydro-1H-inden-1-yl)phenol makes it a valuable starting material for constructing more complex molecular architectures.
While direct literature detailing the use of this compound for synthesizing novel polycyclic aromatic systems (PASs) is limited, its inherent structure is conducive to such transformations. The dihydroindene portion can be subjected to dehydrogenation reactions to form the corresponding indenyl system, which is a polycyclic aromatic hydrocarbon itself. Further annulation reactions, building upon both the phenol (B47542) and the newly formed indene (B144670) rings, could theoretically lead to larger, more complex PASs. These systems are the foundation for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Phenolic compounds are foundational in the chemical industry, serving as precursors to a wide array of specialty chemicals, including polymers, resins, and pharmaceuticals. researchgate.net The reactivity of this compound is governed by its two main components: the phenol ring and the indan (B1671822) skeleton.
The phenolic hydroxyl group can undergo several key reactions:
O-Acylation: Reaction with acyl chlorides can form esters. These esters themselves can be valuable, or they can undergo a Fries rearrangement under Friedel-Crafts conditions to yield C-acylated products. stackexchange.com
Oxidation: The hydroxyl group can be oxidized to produce quinone-type structures.
Electrophilic Aromatic Substitution: The hydroxyl group is an activating ortho-, para-director, making the aromatic ring susceptible to reactions like nitration and halogenation. byjus.com This allows for the introduction of further functional groups onto the phenolic ring, creating a variety of derivatives.
The indan moiety also contributes to its utility as an intermediate. The combination of the phenol and indan structures in one molecule can lead to specialty chemicals with unique properties, such as specific solubility, thermal stability, or conformational rigidity, which are desirable in creating high-performance materials. For instance, its isomer, 4-(2,3-dihydro-1H-inden-1-yl)phenol, is noted for its potential as an intermediate in various chemical reactions. cymitquimica.com
Table 1: Potential Reactions of this compound for Specialty Chemical Synthesis
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Potassium permanganate (B83412) or chromium trioxide in acidic conditions. | Quinone derivatives |
| Reduction | Catalytic hydrogenation (e.g., Palladium on carbon). | 2-(2,3-Dihydro-1H-inden-1-yl)cyclohexanol |
| Halogenation | Bromine in a non-polar solvent or bromine water. byjus.com | Mono- or poly-brominated phenol derivatives |
| Nitration | Dilute nitric acid at low temperatures. byjus.com | Mixture of ortho- and para-nitrophenol derivatives |
Ligand in Catalysis and Coordination Chemistry
The structure of this compound is well-suited for the development of specialized ligands for metal catalysts.
The 1-position of the indan ring is a chiral center. Synthesis of an enantiomerically pure form of this compound would yield a chiral ligand. The combination of a hard phenolate (B1203915) oxygen donor and the bulky, rigid indan backbone is a desirable feature in ligand design for asymmetric catalysis.
Research into the unsaturated analogue, 2-(1-indenyl)-phenol, highlights the potential of this structural class. Indenyl phenol ligands are considered for metallocene polymerization catalysts, where their steric and electronic properties can be fine-tuned to control the polymerization process, offering potential advantages over more traditional cyclopentadienyl (B1206354) ligands. eiu.edu The stereochemical control and structural diversity offered by such ligands are crucial for achieving high enantioselectivity in catalytic reactions. eiu.edu The development of chiral dienes and phosphines has been central to progress in asymmetric catalysis, and indenyl-phenols represent a promising, though less explored, class of ligands. armchemfront.comresearchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are highly dependent on the geometry and functionality of the organic linker. While there is no specific literature citing the use of this compound in MOF synthesis, its structure contains the necessary features to act as an organic linker.
The phenolic hydroxyl group can be deprotonated to coordinate with a metal center. The molecule's rigid, non-linear shape could lead to the formation of MOFs with complex and potentially porous three-dimensional structures. The presence of the indan group could also influence the framework's stability and its interactions with guest molecules. The use of phenolic linkers is a known strategy in the design of MOFs, and the unique steric bulk of the dihydroindenyl substituent could be exploited to create novel framework topologies.
Components in Advanced Materials Science
The integration of this compound into polymers and other materials can impart unique properties derived from its rigid, bulky structure. It has been noted for its potential use as a monomer or an additive in polymer synthesis.
Incorporating this compound into a polymer backbone can enhance the material's thermal stability and mechanical properties. For example, phenols are famously used with formaldehyde (B43269) to create phenol-formaldehyde resins, such as Bakelite. mgcub.ac.in Substituting traditional phenol with this compound in such a polymerization could lead to a resin with a higher glass transition temperature and altered mechanical strength due to the bulky indan group restricting polymer chain mobility. Its isomer, 4-(2,3-dihydro-1H-inden-1-yl)phenol, is also recognized for its potential in the development of novel polymers. cymitquimica.com
The phenolic group can also serve as a reactive handle for grafting onto other polymer systems or for creating cross-linked networks. Synthetic polyphenols, inspired by natural adhesive proteins, are an area of intense research, where the crosslinking of phenolic units creates functional coatings and adhesives. mdpi.com The specific structure of this compound could be used to design new synthetic polyphenols with tailored properties.
Monomers for Polymerization (e.g., Resins, Polycarbonates)
The synthesis of high-performance polymers often relies on "functional monomers" that introduce specific properties such as thermal stability, rigidity, or optical clarity into the final material. illinois.edursc.orgnih.govsongwon.comfiveable.me The structure of this compound, featuring a reactive phenol group, makes it a theoretical candidate for step-growth polymerization.
Phenolic compounds are foundational monomers for producing phenol-formaldehyde (phenolic) resins, which are known for their hardness, thermal stability, and chemical resistance. Similarly, bisphenols are key precursors in the manufacturing of polycarbonates, a class of strong, tough thermoplastics. nih.gov
The incorporation of the bulky and rigid dihydroindene group from this compound into a polymer backbone could theoretically lead to materials with enhanced properties. For instance, the rigidity of the indane structure could increase the glass transition temperature (Tg) of the resulting polymer, making it stable at higher temperatures. This is a desirable trait in engineering plastics and specialty resins.
However, a review of current scientific literature indicates that while the synthesis of this compound and its derivatives is documented, its specific application as a monomer in the production of commercial or widely researched resins and polycarbonates is not established. researchgate.netnih.gov Research into novel polycarbonates tends to focus on replacing monomers like bisphenol A (BPA) to achieve different property profiles, but the use of this specific indenylphenol is not prominent in available studies.
Table 1: Illustrative Properties of General-Purpose Polycarbonate (PC)
This table provides typical values for a standard polycarbonate to illustrate the material class. Specific polymers derived from this compound would be expected to exhibit different properties.
| Property | Typical Value Range |
| Tensile Strength | 55 - 75 MPa |
| Flexural Modulus | 2.1 - 2.4 GPa |
| Glass Transition Temp. (Tg) | 145 - 150 °C |
| Light Transmittance | 88 - 91% |
| Refractive Index | 1.584 - 1.586 |
Constituents in Photoactive or Electroactive Materials
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, earning them the nickname "artificial muscles." illinois.edu These materials are broadly categorized as electronic (field-driven) or ionic (ion-driven). The development of novel EAPs often involves designing monomers that can be polymerized into materials with specific conductive or dielectric properties.
Similarly, photoactive materials, which respond to light, are crucial for applications in optical data storage, organic light-emitting diodes (OLEDs), and solar cells. The performance of these materials is intrinsically linked to their molecular structure, particularly their electronic and optical properties. chemrxiv.orgnih.govresearchgate.net
Theoretically, the aromatic nature of the phenol and indane rings in this compound could serve as a basis for a chromophore. Chemical modification could be used to extend its π-conjugated system, a common strategy for tuning the optoelectronic properties of organic materials. chemrxiv.orgnih.govresearchgate.net For instance, derivatization could potentially shift its absorption and emission spectra, making it a candidate for fluorescent probes or a component in larger conjugated polymers.
Despite this theoretical potential, there is a notable lack of specific research in the public domain that details the synthesis or characterization of photoactive or electroactive materials directly derived from this compound. The exploration of its capabilities in these advanced material applications remains a nascent field.
Table 2: Key Parameters for Illustrative Electroactive Polymer Classes
This table shows representative data for different types of EAPs to provide context. The performance of a hypothetical polymer from this compound is not known.
| EAP Type | Actuation Voltage | Max Strain (%) | Response Speed |
| Dielectric Elastomers | High (kV) | 10 - 380% | Milliseconds |
| Ionic Polymer-Metal Composites | Low (1-5 V) | ~2% | Seconds |
| Conducting Polymers | Low (1-5 V) | 1 - 10% | Milliseconds to Seconds |
Research in Liquid Crystalline Systems
Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and those of solid crystals. The molecules in LCs can flow like a liquid, but they maintain some degree of orientational order. The design of liquid crystal molecules (mesogens) often involves combining a rigid core with flexible terminal chains.
While extensive research is ongoing to synthesize new liquid crystalline materials with unique properties for display technologies and sensors, there are no prominent studies that specifically report the use of this compound as a precursor for liquid crystals. The potential for this compound to act as a mesogenic core remains a subject for future investigation.
Table 3: Example Phase Transition Temperatures for a Hypothetical Liquid Crystal
This table illustrates the kind of data obtained from Differential Scanning Calorimetry (DSC) for a liquid crystalline material. These are not actual data for a derivative of this compound.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic | 85 | 25.4 |
| Smectic to Nematic | 102 | 1.8 |
| Nematic to Isotropic | 115 | 0.9 |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry is the domain of "chemistry beyond the molecule," focusing on the non-covalent interactions that govern molecular recognition and self-assembly. rsc.org A key area within this field is host-guest chemistry, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule. nih.gov These interactions are fundamental to processes ranging from enzyme catalysis to the development of drug delivery systems. nih.gov
The structure of this compound possesses features that could potentially engage in host-guest interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. The aromatic rings can participate in π-π stacking interactions with other aromatic systems. The defined three-dimensional shape provided by the indane group could offer a degree of shape-selectivity in binding.
However, the molecule itself is not large or pre-organized enough to act as a conventional host like a cyclodextrin (B1172386) or calixarene. Its more likely role would be as a guest, fitting into the cavity of a suitable host, or as a building block for constructing more complex supramolecular assemblies. Despite these possibilities, the scientific literature does not currently feature specific studies on the supramolecular or host-guest chemistry of this compound.
Chemical Sensing and Detection Technologies (Focus on non-biological analytes)
Chemical sensors are devices that transform chemical information, resulting from a chemical reaction or interaction, into an analytically useful signal. Fluorescent chemosensors, for example, are designed to show a change in their fluorescence properties (such as intensity or color) upon binding to a specific analyte. nih.gov
The development of selective sensors for non-biological analytes like heavy metal ions or anions is a significant area of research. nih.gov Often, sensor molecules are designed with a signaling unit (a fluorophore) and a recognition unit (a receptor) that selectively binds the target analyte.
The phenolic group of this compound could be a starting point for designing a chemosensor. The hydroxyl group is known to interact with various metal ions. By chemically modifying the molecule to incorporate other binding sites or to enhance its fluorescent properties, it could theoretically be developed into a sensor. For instance, its fluorescence might be quenched or enhanced upon binding to a specific metal ion.
As with the other applications discussed, there is a lack of published research specifically demonstrating the use of this compound or its direct derivatives in chemical sensors for non-biological analytes. The potential of this compound in sensing applications is therefore speculative and awaits experimental validation.
Table 4: Illustrative Performance of a Fluorescent Chemosensor for a Metal Ion
This table shows typical characteristics evaluated for a new chemosensor. These are not measured values for this compound.
| Parameter | Illustrative Value |
| Analyte | e.g., Cu²⁺ |
| Detection Limit | e.g., 50 nM |
| Response Time | < 1 minute |
| Signal Change | Fluorescence "turn-off" |
| Selectivity | High over other divalent cations |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation
High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Structural and Stereochemical Analysis
High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-(2,3-dihydro-1H-inden-1-yl)phenol. Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity. psu.eduresearchgate.net
For the related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, detailed NMR analysis has been performed. psu.eduresearchgate.net The 1H-NMR spectrum shows distinct multiplets for the methylene (B1212753) and methine protons of the indane moiety, while the aromatic protons appear in a complex pattern in the downfield region. psu.eduresearchgate.net Specifically, the protons of the CH2 groups in the indane structure present as four multiplets at chemical shifts of approximately 2.13, 2.50, 2.98, and 3.08 ppm. psu.edu A triplet at 4.36 ppm is assigned to the methine proton at C-1'. researchgate.net
The 13C NMR spectrum provides complementary information, with distinct signals for the aliphatic and aromatic carbons. The quaternary carbon C-2, being an alkyl-substituted olefinic carbon, shows a characteristically large chemical shift at 152.9 ppm. psu.edu The remaining quaternary carbons appear at 143.7, 144.3, 145.6, and 146.2 ppm. psu.edu
Table 1: 1H and 13C NMR Chemical Shifts for a Related Indene (B144670) Dimer psu.eduresearchgate.net
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| C-1' | 4.36 (t) | - |
| C-2' | 2.13 (m), 2.50 (m) | - |
| C-3' | 2.98 (m), 3.08 (m) | - |
| C-1 | 3.31 (d), 3.38 (d) | - |
| C-2 | - | 152.9 |
| C-3 | 6.64 (s) | 127.7 |
| Aromatic H | 7.14 - 7.39 (m) | - |
| Quaternary C | - | 143.7, 144.3, 145.6, 146.2 |
Note: This data is for the related compound 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene and serves as a reference for the expected spectral features of this compound.
Advanced Mass Spectrometry Techniques for Reaction Pathway and Fragmentation Mechanism Elucidation
Advanced mass spectrometry (MS) techniques are pivotal in elucidating the reaction pathways involved in the synthesis of this compound and in understanding its fragmentation mechanisms upon ionization. core.ac.ukchemrxiv.orgnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental composition.
Electron ionization (EI) mass spectrometry, a hard ionization technique, leads to extensive fragmentation, providing a unique fingerprint of the molecule. nih.gov For aromatic compounds like phenol (B47542), the molecular ion peak is typically strong due to the stability of the aromatic ring. youtube.comwhitman.edulibretexts.org Common fragmentation patterns for phenols include the loss of a hydrogen radical (M-1), a CO molecule, and a COH radical. whitman.edu In the case of alkyl-substituted benzenes, a prominent peak at m/z 91 is often observed, corresponding to the stable tropylium (B1234903) ion. whitman.edu
Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are used to analyze the intact molecule with minimal fragmentation. chemrxiv.orgnih.gov These methods are particularly useful for studying non-covalent complexes and for monitoring reaction progress.
Tandem mass spectrometry (MS/MS or MSn) experiments are instrumental in deciphering fragmentation pathways. nih.govthermofisher.com In these experiments, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. core.ac.ukscispace.com This process can be repeated multiple times to build an "ion tree," which provides a detailed map of the fragmentation cascade and helps in the structural elucidation of unknown compounds. nih.gov For instance, the fragmentation of lignin (B12514952) model compounds, which share structural similarities with the title compound, has been studied in detail using MS/MS, revealing characteristic losses of water and formaldehyde (B43269). core.ac.uk
Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Reaction Progress and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to monitor the progress of its synthesis and study intermolecular interactions. unige.chhhu.dethermofisher.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the aliphatic C-H bonds. The O-H stretching vibration of the phenol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. sapub.org The exact position and shape of this band can provide information about hydrogen bonding interactions. researchgate.netunige.ch Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. sapub.org The C-O stretching of the phenol group is typically found in the 1260-1180 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. thermofisher.com Aromatic ring vibrations are often strong in the Raman spectrum. For phenol, a characteristic peak for the aromatic ring is observed around 998 cm⁻¹. sapub.org Like FT-IR, Raman spectroscopy can be used to monitor changes in vibrational modes during a reaction, providing insights into the conversion of reactants to products.
The study of intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group, can be effectively carried out using vibrational spectroscopy. unige.chresearchgate.netunige.ch The frequency shift of the O-H stretching band upon complexation with other molecules, such as water, can be correlated with the strength of the hydrogen bond. unige.chhhu.deunige.ch
Single Crystal X-ray Crystallography for Definitive Solid-State Structure and Packing Analysis
Single crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid in the solid state. nih.govuwaterloo.ca This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for the definitive confirmation of the molecular structure of this compound, provided that suitable single crystals can be obtained. uwaterloo.camdpi.com
The crystal structure reveals not only the intramolecular geometry but also the intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.govnih.gov These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, single-crystal X-ray diffraction revealed the presence of two crystallographically independent molecules in the asymmetric unit. nih.gov
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physical properties of the compound and for computational modeling studies. uwaterloo.camdpi.com
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compound Analysis
This compound possesses a stereocenter at the C1 position of the indane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the analysis of these chiral compounds.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For chromophores embedded in a chiral environment, such as the phenol group in this compound, characteristic CD signals can be observed. The sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenter. For example, studies on steroids with a 2,3-dihydro-1-benzofuran chromophore, which is structurally related to the indane part of the title compound, have shown that the helicity of the heteroring dictates the sign of the CD signal. rsc.org
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD spectroscopy, ORD can also provide information about the stereochemistry of a chiral molecule.
These techniques are crucial for determining the enantiomeric purity of a sample and for assigning the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.
In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Detection
In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a dynamic picture of the reaction progress and enabling the detection of transient intermediates. nih.gov These methods are powerful tools for elucidating reaction mechanisms.
For the synthesis of this compound, techniques such as in situ FT-IR or Raman spectroscopy could be employed to follow the disappearance of reactant signals and the appearance of product signals over time. This would allow for the determination of reaction kinetics and the identification of any stable intermediates that accumulate during the reaction.
In situ NMR spectroscopy can also be a valuable tool, providing detailed structural information about the species present in the reaction mixture at any given time. By monitoring the changes in the NMR spectrum, it is possible to track the formation of products and intermediates.
The application of these advanced, real-time analytical methods provides a deeper understanding of the reaction mechanism, which is essential for optimizing reaction conditions and improving the efficiency of the synthesis of this compound.
Future Directions and Emerging Research Avenues for 2 2,3 Dihydro 1h Inden 1 Yl Phenol Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)phenol and its analogs is ripe for integration with modern automation and continuous processing technologies. Flow chemistry, in particular, offers substantial advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. uc.ptresearchgate.netnih.gov The modular nature of flow chemistry systems allows for the seamless integration of multiple reaction steps, in-line purification, and real-time analysis, which can significantly shorten development timelines. uc.pt For instance, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their handling and storage. nih.gov
Automated synthesis platforms, such as those utilizing acoustic droplet ejection (ADE) technology, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries on a nanoscale. nih.govnih.govresearchgate.net This miniaturized approach drastically reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. researchgate.net By applying these platforms, researchers can efficiently explore a vast chemical space to identify optimal synthetic routes and discover novel derivatives of this compound with enhanced properties. The scalability of reactions developed on these nano- and micro-scale systems to preparative, multigram quantities has been demonstrated, proving their synthetic utility. researchgate.netnih.govnih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Milligram to Kilogram | Microgram to Multigram/hour |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small diffusion distances |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety, small reaction volumes |
| Reproducibility | Can be variable between batches | High reproducibility and control |
| Scalability | Often requires re-optimization | Linear scalability by running longer or in parallel |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., High Pressure, Microwaves, Sonochemistry)
Moving beyond traditional thermal heating, non-conventional energy sources can unlock novel reaction pathways and enhance the reactivity of this compound.
High-Pressure Chemistry: Applying high pressure (typically in the GPa range) can significantly alter molecular structures and bonding, leading to transformations not achievable under ambient conditions. nih.govresearchgate.net It can induce polymerization, phase transitions, and other chemical reactions by reducing intermolecular distances and overcoming activation energy barriers. researchgate.netmdpi.com Exploring the behavior of this compound under high pressure could lead to the discovery of new polymeric materials or unique molecular arrangements. High-pressure techniques enable transformations that are impossible under standard conditions by altering reaction kinetics and improving yields. dashapharma.com
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indoles and quinolines. nih.govunina.it The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and, in some cases, improve regioselectivity. nih.gov Applying microwave-assisted synthesis to the derivatization of this compound could provide rapid access to a wide range of functionalized analogs.
Table 2: Overview of Non-Conventional Synthesis Techniques
| Technique | Principle | Potential Application for this compound |
| High Pressure | Alters molecular orbitals and reduces intermolecular distances, overcoming activation barriers. nih.govresearchgate.net | Synthesis of novel polymers, discovery of new crystalline phases. |
| Microwaves | Rapid, uniform heating through dielectric loss. nih.gov | Accelerated synthesis of derivatives, improved reaction yields and selectivity. nih.gov |
| Sonochemistry | Acoustic cavitation creates localized high-energy microenvironments. wikipedia.org | Enhanced reaction rates, novel functionalization pathways. |
Computational Design and Discovery of Novel Derivatives with Tailored Chemical Properties
In silico methods are becoming indispensable tools for the rational design of new molecules, saving significant time and resources compared to traditional trial-and-error approaches. Computational chemistry allows for the prediction of various chemical properties, such as reactivity, stability, and electronic characteristics, before a molecule is ever synthesized in the lab.
By using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can design derivatives of this compound with precisely tailored properties. umsha.ac.irnih.gov For example, computational screening can identify substituents that would enhance a specific chemical property, such as its antioxidant potential or its ability to act as a ligand for a specific catalyst. biointerfaceresearch.comchemmethod.com These predictive models are built upon understanding the relationship between a molecule's structure and its physicochemical properties, such as lipophilicity, molecular weight, and polar surface area. umsha.ac.irchemmethod.com This approach enables the creation of a virtual library of candidate molecules that can be prioritized for synthesis based on their predicted performance, streamlining the discovery process. nih.govbiointerfaceresearch.com
Sustainable and Circular Economy Approaches in its Chemical Synthesis and Application
The principles of green chemistry and the circular economy are increasingly guiding the development of new chemical processes. epitomejournals.comnih.gov For this compound, this involves designing synthetic routes that minimize waste, use less hazardous substances, and incorporate renewable resources. nih.govechemi.com
One key strategy is the use of catalytic methods over stoichiometric reagents, which improves atom economy and reduces waste. epitomejournals.comechemi.com Another approach is the utilization of greener solvents, such as water or bio-derived solvents, or even performing reactions under solvent-free conditions. echemi.commdpi.com
Furthermore, the concept of a circular economy encourages the valorization of waste streams. researchgate.netacs.org The phenolic moiety of the target compound suggests that its synthesis could potentially start from renewable feedstocks like lignin (B12514952), which is an abundant biopolymer and a major source of aromatic compounds. kit.edu Research into the deconstruction and functionalization of lignin could provide a sustainable pathway to phenol (B47542) and its derivatives. kit.edu Similarly, byproducts from the synthesis or application of this compound could be repurposed, creating closed-loop systems that minimize environmental impact. researchgate.netmdpi.com The valorization of agro-industrial by-products, which are rich in polyphenols, is a promising avenue in this regard. mdpi.comnih.govresearcher.life
Q & A
Q. What are the established synthetic pathways for 2-(2,3-Dihydro-1H-inden-1-yl)phenol?
The compound can be synthesized via coupling reactions between indene derivatives and phenol precursors. For example, analogous indenyl-aniline derivatives are prepared using palladium-catalyzed cross-coupling or nucleophilic substitution, followed by purification via column chromatography. Structural confirmation is typically achieved through NMR spectroscopy, where aromatic proton signals and indene backbone resonances are key diagnostic markers . Oxidative conditions, such as H₂O₂ in ethanol, may also be employed for intermediates with similar scaffolds .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on a combination of ¹H/¹³C NMR to confirm bonding patterns and stereochemistry. For instance, the indene moiety exhibits distinct multiplet signals in the δ 6.5–7.5 ppm range, while phenolic -OH protons appear as broad singlets (~δ 5 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight, with errors <5 ppm . X-ray crystallography (using programs like SHELXL) is recommended for absolute configuration determination if crystals are obtainable .
Q. What are the typical reactivity patterns of this compound?
The phenolic -OH group is susceptible to electrophilic substitution (e.g., sulfonation, nitration), while the indene ring undergoes Diels-Alder reactions or hydrogenation. Regioselectivity in substitution reactions can be predicted using DFT-based frontier molecular orbital analysis, where electron-rich regions (e.g., para to -OH) are preferred sites .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) provide insights into HOMO-LUMO gaps, molecular electrostatic potential (MEP), and global reactivity indices (electrophilicity, chemical hardness). For similar indenyl derivatives, MEP surfaces reveal nucleophilic regions at the phenolic oxygen and electrophilic zones on the indene ring, guiding derivatization strategies .
Q. What molecular docking strategies are effective for studying this compound’s interaction with biological targets?
Flexible docking simulations (e.g., using AutoDock Vina) with full conformational sampling can model binding to enzymes like acetylcholinesterase. Key interactions include π-π stacking between the indene ring and aromatic residues (e.g., Trp86) and hydrogen bonding with the phenolic -OH. Force field energetics and binding free energy calculations (MM/PBSA) refine affinity predictions .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?
SAR for indenyl derivatives focuses on:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenol ring enhance enzyme inhibition (e.g., aggrecanase) by increasing electrophilicity.
- Scaffold rigidity : Conformational constraints (e.g., cis-1S,2R-aminoindanol) improve selectivity by reducing entropic penalties during binding .
- Bioisosteric replacement : Replacing the phenol with a bioisostere (e.g., tetrazole) can modulate solubility and bioavailability .
Q. What role does this compound play in metalloproteinase inhibition?
Pharmacophore models indicate that the indene scaffold mimics tyrosine residues in enzyme active sites. For aggrecanase inhibitors, the phenolic -OH acts as a zinc-binding group, while hydrophobic indene interactions stabilize the S1' pocket. In vitro assays (e.g., fluorescence resonance energy transfer) validate inhibition constants (Kᵢ) in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
